2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene

説明

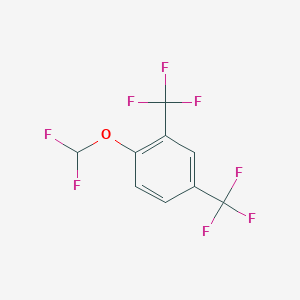

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene, commonly known as BTFDB, is an organic compound with a unique structure and properties. It belongs to the family of organofluorine compounds, which are characterized by their high stability and the presence of fluorine atoms in their molecular structure. BTFDB is a colorless liquid with a boiling point of 136°C and a melting point of -29°C. It is soluble in water, ethanol, and most organic solvents. It has a wide range of applications in scientific research and laboratory experiments.

科学的研究の応用

Aggregation-Induced Emission

- Trifluoromethyl-substituted bis-styrylbenzenes, closely related to 2,4-bis(trifluoromethyl)(difluoromethoxy)benzene, have been synthesized and studied for their unique fluorescence properties. These compounds exhibit aggregation-induced emission, particularly notable in the solid state, which is a significant characteristic for materials used in optoelectronics and sensing technologies (H. Mochizuki, 2017).

Novel Fluorine-Containing Polyetherimides

- A compound structurally similar to 2,4-bis(trifluoromethyl)(difluoromethoxy)benzene has been utilized in the synthesis of new fluorine-containing polyetherimides. These materials, characterized by their thermal and infrared spectroscopy properties, are of interest due to their potential applications in high-performance polymers (Yu Xin-hai, 2010).

Fluorination Studies

- The fluorination of derivatives of bis(trifluoromethyl)benzene, a compound related to 2,4-bis(trifluoromethyl)(difluoromethoxy)benzene, has been explored. These studies provide insights into the mechanistical implications and probable reaction pathways of such fluorinated compounds, relevant in the development of pharmaceuticals and agrochemicals (I. W. Parsons, 1972).

Synthesis of SiO-Containing Polymers

- The use of fluorine-containing catalysts in the synthesis of optically active SiO-containing polymers demonstrates the potential application of 2,4-bis(trifluoromethyl)(difluoromethoxy)benzene-related compounds in producing polymers with controlled chemical and stereoregular structures. These polymers are significant for their optical activity and potential in materials science (D. Zhou & Y. Kawakami, 2005).

Organometallic Synthesis

- Compounds like 1,3-bis(trifluoromethyl)benzene, structurally related to 2,4-bis(trifluoromethyl)(difluoromethoxy)benzene, are used as starting materials in organometallic synthesis. These processes are fundamental for the preparation of a wide array of organometallic compounds, which have applications in catalysis, materials science, and organic synthesis (J. Porwisiak & M. Schlosser, 1996).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as 1,4-bis(trifluoromethyl)benzene, have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf) . These emitters have symmetrical donor-acceptor-donor architectures .

Mode of Action

The compound interacts with its targets through a process known as thermally activated delayed fluorescence (TADF) . This process involves the compound exhibiting large dihedral angles between the donor and acceptor moieties . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .

Biochemical Pathways

The compound affects the charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs . The localised triplet excited states (3 LEs) were experimentally obtained . The reverse intersystem crossing rates were different and ranged due to the different energy gap between the 1 CT and 3 LE .

Result of Action

The compound’s action results in cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd m−2 was practically the same as the maximum one due to the extremely low efficiency roll-off .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the molecules are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings . This results in the compound emitting cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices .

特性

IUPAC Name |

1-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8O/c10-7(11)18-6-2-1-4(8(12,13)14)3-5(6)9(15,16)17/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEQKAYUGWOAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)

![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)